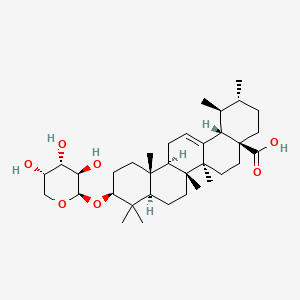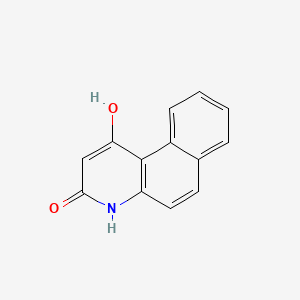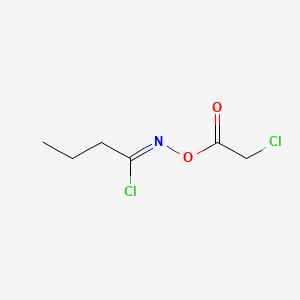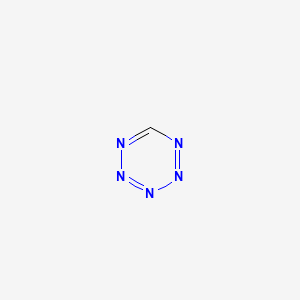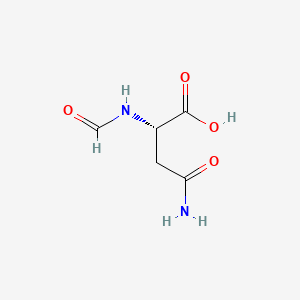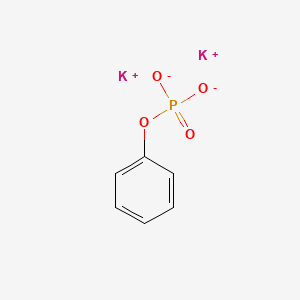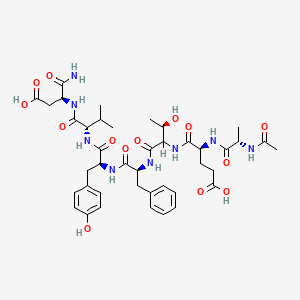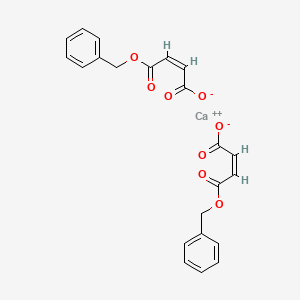
Calcium dibenzyl dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium dibenzyl dimaleate is a chemical compound with the molecular formula C11H10O4·1/2Ca. It is known for its unique structure, which includes two benzyl groups and two maleate groups coordinated to a calcium ion. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium dibenzyl dimaleate typically involves the reaction of dibenzyl maleate with a calcium salt. One common method is the ligand metathesis reaction, where dibenzyl maleate reacts with calcium iodide in a solvent such as tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture to ensure complete reaction and then isolating the product by crystallization from a suitable solvent mixture .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium dibenzyl dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Calcium dibenzyl dimaleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other calcium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s calcium content makes it useful in studies related to calcium signaling and homeostasis in biological systems.
Medicine: Research into calcium-based compounds for drug delivery and therapeutic applications often involves this compound.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical processes
Mécanisme D'action
The mechanism by which calcium dibenzyl dimaleate exerts its effects is primarily related to its ability to release calcium ions. These ions play a crucial role in various cellular processes, including signal transduction pathways, muscle contraction, and enzyme activation. The compound’s structure allows for controlled release of calcium ions, making it useful in applications where precise calcium regulation is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzylcalcium: Similar in structure but lacks the maleate groups.
Calcium oxalate: Contains calcium but has different organic ligands.
Calcium carbonate: A common calcium compound with different chemical properties.
Uniqueness
Calcium dibenzyl dimaleate is unique due to its combination of benzyl and maleate groups, which confer specific reactivity and solubility properties. This makes it particularly useful in applications requiring both organic and inorganic characteristics .
Propriétés
Numéro CAS |
17200-48-5 |
|---|---|
Formule moléculaire |
C22H18CaO8 |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
calcium;(Z)-4-oxo-4-phenylmethoxybut-2-enoate |
InChI |
InChI=1S/2C11H10O4.Ca/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;/h2*1-7H,8H2,(H,12,13);/q;;+2/p-2/b2*7-6-; |
Clé InChI |
YDFZSTMOFBLSJC-SVDRMMRJSA-L |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].[Ca+2] |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


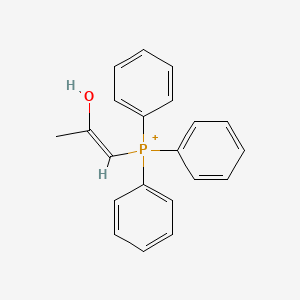
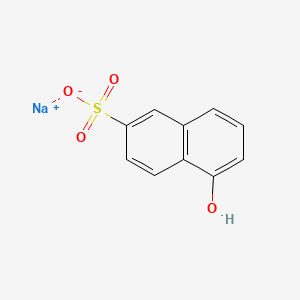
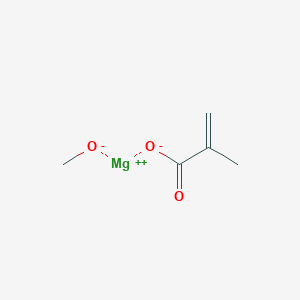
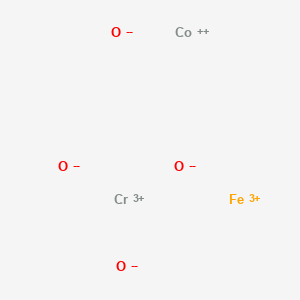
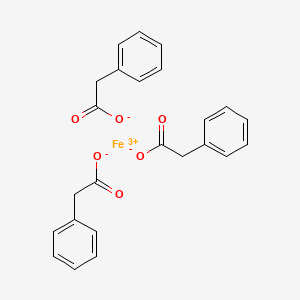
![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
